molecular formula C7H13NO3 B13290981 (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid

(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid

Cat. No.: B13290981
M. Wt: 159.18 g/mol
InChI Key: UBVYUGCUWLDKBR-LWOQYNTDSA-N
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Description

(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral oxolane derivative with an appropriate amino acid precursor under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the oxolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amino acids or oxolane derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(oxolan-2-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    4,4’-Difluorobenzophenone: An organic compound with a different structure but used in similar applications.

    5-(Indol-2-yl)pyrazolo[3,4-b]pyridines: A family of compounds with similar biological activities.

Uniqueness

(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid is unique due to its specific chiral structure and the presence of the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(3R)-3-amino-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10)/t5-,6?/m1/s1

InChI Key

UBVYUGCUWLDKBR-LWOQYNTDSA-N

Isomeric SMILES

C1CC(OC1)[C@@H](CC(=O)O)N

Canonical SMILES

C1CC(OC1)C(CC(=O)O)N

Origin of Product

United States

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